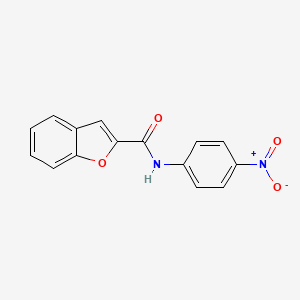

N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a compound that has been synthesized and characterized through various scientific methods. This compound falls under the category of benzofuran derivatives, which are of interest due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media. The compound was characterized using 1H-NMR, 13C-NMR, and FTIR spectroscopy, indicating a successful synthesis process (Buzarevski, Mikhova, & Popovski, 2014).

Molecular Structure Analysis

The molecular structure of this compound was explored through single-crystal X-ray diffraction data. It crystallizes in the orthorhombic space group with specific unit cell dimensions. The dihedral angle between the aromatic rings and the orientation of the nitro groups was carefully analyzed, providing insights into the compound's structural configuration (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Although specific chemical reactions involving this compound are not detailed in the available literature, benzofuran derivatives generally participate in various chemical reactions due to their reactive sites. These reactions can include nucleophilic substitution, addition reactions, and more, depending on the functional groups present.

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns, were extensively analyzed. The compound exhibits a non-planar structure due to intramolecular C-H...O hydrogen bonding, which contributes to its stability and potential intermolecular interactions in the solid state (Saeed, Hussain, & Flörke, 2008).

作用機序

Target of Action

CDS1_004719, also known as N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, primarily targets the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .

Result of Action

The inhibition of CDS1 by CDS1_004719 can lead to a variety of molecular and cellular effects. For instance, it can disrupt cell growth, proliferation, and metabolism by modulating the phosphatidylinositol signaling pathway . In the context of disease, this disruption offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .

特性

IUPAC Name |

N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(14-9-10-3-1-2-4-13(10)21-14)16-11-5-7-12(8-6-11)17(19)20/h1-9H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQVFAOSZKQCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)

![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5014839.png)

![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)

![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)

![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)

![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)

![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)

![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)

![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)